

3-Ketopimelyl-CoA structure and chemical properties

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3-Ketopimelyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketopimelyl-Coenzyme A (CoA) is a dicarboxylic acyl-CoA thioester that plays a role as an intermediate in the metabolism of pimelic acid and related dicarboxylic acids. As a derivative of coenzyme A, it is centrally involved in the β-oxidation pathway of dicarboxylic acids, a crucial catabolic process for this class of molecules. Understanding the structure, chemical properties, and metabolic fate of **3-Ketopimelyl-CoA** is essential for researchers in metabolic biochemistry, drug development targeting fatty acid oxidation, and for scientists studying inborn errors of metabolism. This technical guide provides a detailed overview of **3-Ketopimelyl-CoA**, including its structure, chemical properties, metabolic context, and generalized experimental approaches.

Structure and Chemical Properties

3-Ketopimelyl-CoA is comprised of a pimelyl-CoA moiety with a ketone group at the beta-carbon (C3) position. The pimelyl group is a seven-carbon dicarboxylic acid. This is attached via a high-energy thioester bond to coenzyme A, a complex molecule consisting of β -mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-bisphosphate.



Chemical Structure:

A simplified 2D representation of the **3-Ketopimelyl-CoA** structure, highlighting the thioester linkage between the **3-ketopimelyl** moiety and Coenzyme A.

Quantitative Data:

While experimental data for **3-Ketopimelyl-CoA** is limited, its properties can be estimated based on its structure and data from similar molecules.

Property	Value	Source/Method
Molecular Formula	C28H44N7O20P3S	PubChem CID: 9543028[1]
Molecular Weight	923.67 g/mol	PubChem CID: 9543028[1]
Physical State	Solid (predicted)	General property of similar acyl-CoAs
Solubility	Soluble in aqueous buffers. Solubility is affected by pH and the presence of divalent cations like Mg2+, which can cause precipitation at higher concentrations.	Inferred from studies on other long-chain acyl-CoAs.
Stability	The thioester bond is susceptible to hydrolysis, especially at alkaline pH. It should be stored in a sealed container away from light.	General chemical knowledge of thioesters and supplier recommendations.[2]
рКа	Multiple pKa values due to the phosphate groups of CoA and the terminal carboxylic acid. The terminal carboxyl group is expected to have a pKa around 4-5.	Estimated based on similar structures.



Metabolic Significance

3-Ketopimelyl-CoA is an intermediate in the catabolism of dicarboxylic acids. In mammals, dicarboxylic acids are formed from monocarboxylic fatty acids via ω -oxidation, a process that occurs in the endoplasmic reticulum. The resulting dicarboxylic acids are then transported to peroxisomes for shortening via β -oxidation.[2][3]

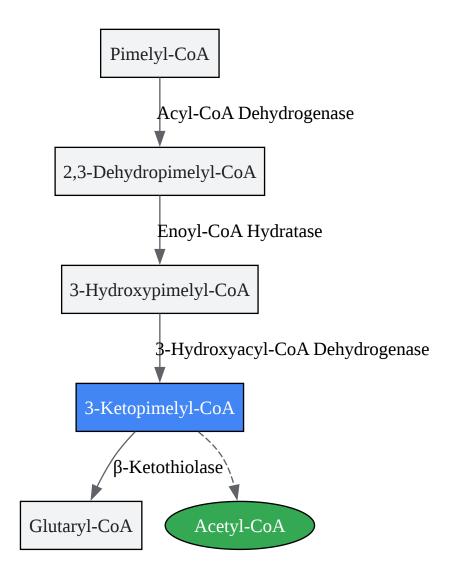
The β -oxidation of dicarboxylyl-CoAs proceeds through a series of four enzymatic reactions analogous to the β -oxidation of fatty acids:

- Dehydrogenation: A dicarboxylyl-CoA is oxidized to an enoyl-CoA.
- Hydration: The enoyl-CoA is hydrated to a 3-hydroxydicarboxylyl-CoA.
- Dehydrogenation: The 3-hydroxydicarboxylyl-CoA is oxidized to a 3-ketodicarboxylyl-CoA, such as **3-Ketopimelyl-CoA**.
- Thiolytic Cleavage: The 3-ketodicarboxylyl-CoA is cleaved by coenzyme A to yield a shorter dicarboxylyl-CoA and acetyl-CoA (or another short-chain acyl-CoA).

This cycle repeats, progressively shortening the dicarboxylic acid chain from both ends.

Metabolic Pathway of Dicarboxylic Acid β-Oxidation:





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The peroxisomal β -oxidation pathway for pimelyl-CoA, with **3-Ketopimelyl-CoA** as a key intermediate.

Experimental Protocols

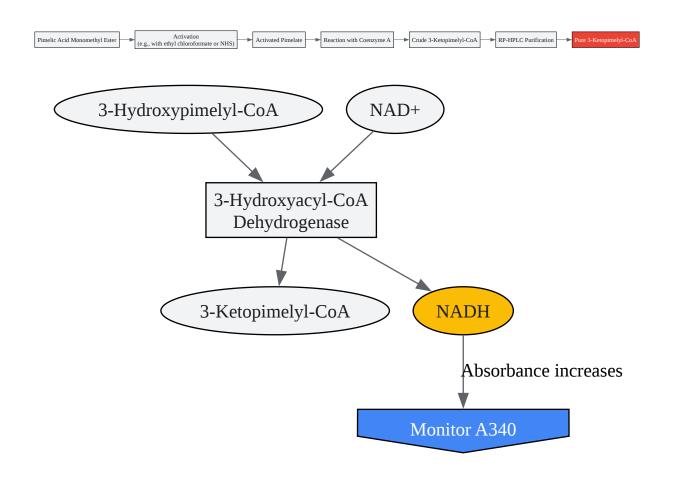
Detailed experimental protocols specifically for **3-Ketopimelyl-CoA** are not readily available in the literature. However, established methods for the synthesis and analysis of other acyl-CoA thioesters can be adapted.

General Protocol for Chemical Synthesis of Acyl-CoA Esters



The synthesis of acyl-CoA esters, including **3-Ketopimelyl-CoA**, can be achieved by reacting the corresponding acyl chloride or activated carboxylic acid with coenzyme A. A general method involves the activation of the carboxylic acid (pimelic acid monomethyl ester, to protect one carboxyl group) to a mixed anhydride or an N-hydroxysuccinimide ester, followed by reaction with the free thiol group of Coenzyme A in an aqueous buffer at a slightly alkaline pH (7.5-8.5). Purification is typically performed using reversed-phase high-performance liquid chromatography (HPLC).

Workflow for Chemical Synthesis:



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